N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide
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Overview
Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide, also known as BPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTM is a member of the benzamide family of compounds that have been shown to have various biological and pharmacological activities.
Scientific Research Applications
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological and pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has also been shown to inhibit the growth of cancer cells by blocking certain receptors on the surface of these cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide in lab experiments is its well-established pharmacological and biological activities. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide has been extensively studied and its effects are well-documented, which makes it a useful tool for scientific research. However, one of the limitations of using N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide. One area of research is the development of more efficient synthesis methods that can increase the overall yield of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide. Another area of research is the investigation of the potential applications of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide and its effects on various biological systems.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide involves a multi-step process that begins with the reaction of 4-bromoaniline with 4-methoxybenzoyl chloride to form 4-bromo-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base to form N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide. The overall yield of this process is approximately 50%.
properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-24-17-8-2-13(3-9-17)18(21)20(15-6-4-14(19)5-7-15)16-10-11-25(22,23)12-16/h2-11,16H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZJULZZQUZIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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